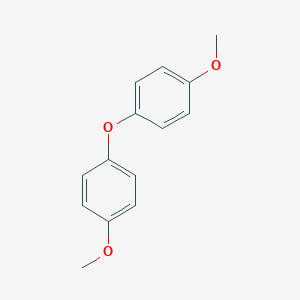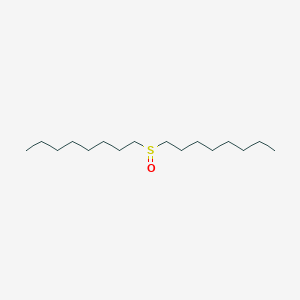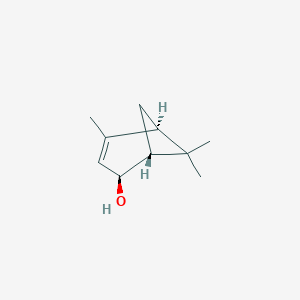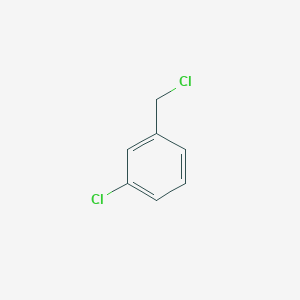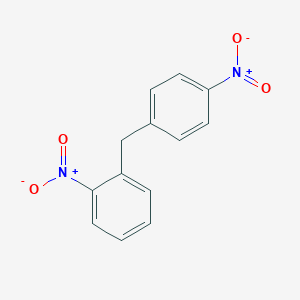
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable ring structure and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with methylamine and ammonia, followed by further functionalization to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3,5-triazin-2-one: Lacks the methyl and methylamino groups, leading to different reactivity and applications.
6-Chloro-4-amino-1,3,5-triazin-2-one: Contains a chlorine atom, which can alter its chemical properties and biological activity.
2,4-Diamino-6-methyl-1,3,5-triazine: Similar structure but with different substitution patterns, affecting its reactivity and uses.
Uniqueness
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
CAS No. |
127480-40-4 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
4-amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H9N5O/c1-7-4-9-5(11)8-3(6)10(4)2/h1-2H3,(H3,6,7,8,9,11) |
InChI Key |
WSBGPIYVIAOEFX-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)N=C(N1C)N |
Canonical SMILES |
CNC1=NC(=O)N=C(N1C)N |
Synonyms |
1,3,5-Triazin-2(5H)-one,4-amino-5-methyl-6-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


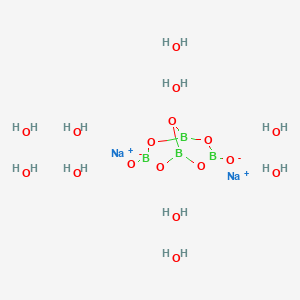
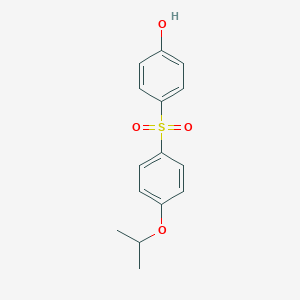
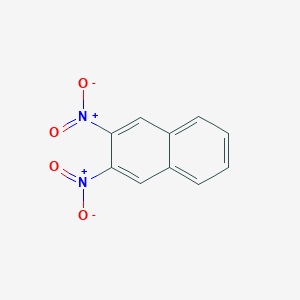
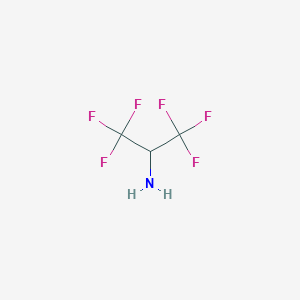
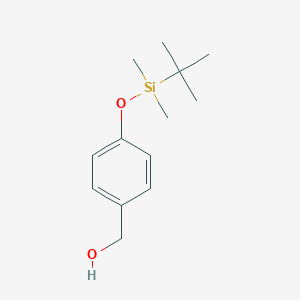
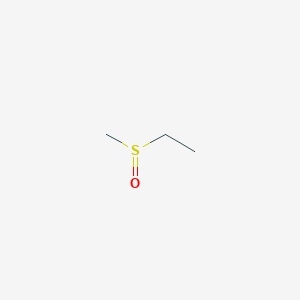
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
